molecular formula C11H9N3O2 B14064550 4-(5-Nitropyridin-2-yl)aniline CAS No. 102766-77-8

4-(5-Nitropyridin-2-yl)aniline

Cat. No.: B14064550
CAS No.: 102766-77-8
M. Wt: 215.21 g/mol
InChI Key: DBHIATIGDZLUSE-UHFFFAOYSA-N
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Description

4-(5-Nitropyridin-2-yl)aniline is an organic compound that features a nitropyridine moiety attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitropyridin-2-yl)aniline typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen dioxide (NO₂) in an organic solvent to form nitropyridine. This intermediate can then be reacted with aniline under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes nitration, reduction, and subsequent amination steps, optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitropyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Reduction: The major product is 4-(5-Aminopyridin-2-yl)aniline.

    Substitution: Various substituted aniline derivatives can be formed depending on the substituents used.

Scientific Research Applications

4-(5-Nitropyridin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitropyridin-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound may also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Nitropyridin-2-yl)aniline is unique due to its specific arrangement of the nitro and aniline groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

102766-77-8

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)aniline

InChI

InChI=1S/C11H9N3O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H,12H2

InChI Key

DBHIATIGDZLUSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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